NADPH Oxidase 4 (NOX4) Inhibitory Potency – Cross-Class Comparison with GLX351322
While specific IC50 data for 2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide against NOX4 remains proprietary within the Glucox Biotech patent estate, the structurally proximal thiophene-pyrazine derivative GLX351322 serves as a validated class comparator. GLX351322 inhibits hydrogen peroxide production in NOX4-overexpressing cells with an IC50 of 5 µM, demonstrating 8-fold selectivity over NOX2 (IC50 = 40 µM) . The 2-ethoxy substitution on the benzamide ring of the target compound is expected to modulate lipophilicity and hydrogen-bonding capacity relative to the GLX351322 scaffold, potentially enhancing NOX4 residence time [1]. This provides a testable differentiation hypothesis for procurement: the compound offers a distinct vector for optimizing NOX4/NOX2 selectivity ratios compared to the known 5:40 µM benchmark.
| Evidence Dimension | NOX4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; structural analog to GLX351322 |
| Comparator Or Baseline | GLX351322: NOX4 IC50 = 5 µM; NOX2 IC50 = 40 µM |
| Quantified Difference | Class benchmark: 8-fold NOX4/NOX2 selectivity window |
| Conditions | NOX4-overexpressing HEK293 cells; Amplex Red hydrogen peroxide detection assay |
Why This Matters
Establishes the quantitative selectivity threshold (≥8-fold NOX4 over NOX2) that any procurement candidate must meet or exceed to justify selection over generic NOX inhibitors.
- [1] Glucox Biotech AB. US Patent US10173988. Thiophene-based compounds exhibiting NOX4 inhibitory activity and use thereof in therapy. View Source
